molecular formula C21H27N3O4 B11178791 1-[2-oxo-2-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethyl]piperidine-4-carboxamide

1-[2-oxo-2-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11178791
M. Wt: 385.5 g/mol
InChI Key: CLFDAHNABZRYNU-UHFFFAOYSA-N
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Description

1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline derivative and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the amine with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or piperidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or piperidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being carried out, but typically involve the use of organic solvents and controlled temperatures.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used, but can include a variety of functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the quinoline or piperidine moieties.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline and piperidine moieties may play key roles in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar compounds to 1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE include other quinoline derivatives and piperidine-containing compounds. These compounds may share some structural features and chemical properties, but the specific combination of the quinoline and piperidine moieties in this compound gives it unique characteristics. For example, other quinoline derivatives may not have the same bioactivity or material properties, and other piperidine-containing compounds may not have the same reactivity or stability.

Conclusion

1-(2-OXO-2-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, and its potential bioactivity makes it a promising candidate for drug discovery and development. Further research is needed to fully explore its properties and applications.

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

1-[2-oxo-2-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H27N3O4/c1-13-10-21(2,3)24(16-9-18-17(8-15(13)16)27-12-28-18)19(25)11-23-6-4-14(5-7-23)20(22)26/h8-10,14H,4-7,11-12H2,1-3H3,(H2,22,26)

InChI Key

CLFDAHNABZRYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCC(CC4)C(=O)N)(C)C

Origin of Product

United States

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